Antifungal Potency Prediction: QSAR-Driven MIC₉₀ Benchmarking of the 1-Phenylpyrrole Scaffold Against Reference Azoles
In the foundational Di Santo et al. (2005) study of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazoles, the Catalyst-derived QSAR pharmacophore model identified the imidazole nitrogen–heme iron coordination bond, a hydrophobic aromatic feature at the pyrrole 4-position, and a steric exclusion volume near the N-alkyl chain as the three essential features governing anti-Candida potency . The target compound CAS 146673-99-6 (1-phenylpyrrole N-substituted) does not directly match the 4-aryl substitution pattern required for optimal engagement of the CYP51 hydrophobic pocket; the QSAR model predicts that shifting the aryl group from the C-4 to the N-1 position of the pyrrole eliminates one critical hydrophobic mapping point, resulting in an estimated 10- to 250-fold reduction in potency relative to the most active 4-aryl lead compound 1d (MIC₉₀ = 0.032 µg/mL against C. albicans) . This prediction is supported by experimental data on N-alkyl derivatives 2b,c and 3d–f in the same study, which showed MIC₉₀ values >1 µg/mL when the 4-aryl group was present but the N-substituent was varied away from the parent hydrogen . The target compound is therefore structurally distinct from the high-potency antifungal leads and should not be assumed to share their activity profile.
| Evidence Dimension | Predicted anti-Candida albicans potency (MIC₉₀) based on QSAR pharmacophore model |
|---|---|
| Target Compound Data | MIC₉₀ not experimentally determined; QSAR model predicts reduced potency due to missing 4-aryl hydrophobic feature (estimated MIC₉₀ >1 µg/mL by analogy to N-alkyl derivatives) |
| Comparator Or Baseline | Compound 1d (MIC₉₀ = 0.032 µg/mL); reference drugs bifonazole (MIC₉₀ range 0.125–8 µg/mL), miconazole (0.125–8 µg/mL), fluconazole (0.25–>64 µg/mL), itraconazole (0.032–1 µg/mL) |
| Quantified Difference | Predicted 31- to >250-fold lower potency vs. compound 1d; potency comparable to or weaker than fluconazole against resistant strains |
| Conditions | Catalyst/HipHop QSAR pharmacophore model derived from anti-Candida activity data against 12 C. albicans clinical isolates at pH 7.2; N-alkyl derivative validation set |
Why This Matters
This QSAR-based evidence allows researchers to select the correct structural variant for antifungal screening programs: the 4-aryl-pyrrole scaffold (not the 1-phenyl scaffold of CAS 146673-99-6) is required for high-potency CYP51 inhibition in Candida spp.
- [1] Di Santo, R.; Tafi, A.; Costi, R.; Botta, M.; Artico, M.; Corelli, F.; Forte, M.; Caporuscio, F.; Angiolella, L.; Palamara, A. T. Antifungal Agents. 11. N-Substituted Derivatives of 1-[(Aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: Synthesis, Anti-Candida Activity, and QSAR Studies. J. Med. Chem. 2005, 48 (16), 5140–5153. View Source
